2-Aminoquinazoline-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Quality Control

Researchers synthesizing EGFR-targeted kinase inhibitor libraries require a quinazoline scaffold with orthogonal reactivity at the 2- and 4-positions. Generic quinazoline-4-carboxylic acid (CAS 16499-51-7) lacks the 2-amino handle essential for diazotization and heterocycle formation. • Orthogonal 2-NH₂/4-COOH enables independent derivatization - amide coupling at C4 without amine protection • Literature-validated entry point for EGFR kinase inhibitor programs (Merck Patent US2010/234324 A1) • ≥98% purity (ChemScene grade) recommended for catalytic transformations; cold-chain storage (2-8°C) preserves integrity

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 100246-10-4
Cat. No. B018337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoquinazoline-4-carboxylic acid
CAS100246-10-4
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)N)C(=O)O
InChIInChI=1S/C9H7N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H,(H,13,14)(H2,10,11,12)
InChIKeyJRGBSVQGSBEEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoquinazoline-4-carboxylic Acid Overview


2-Aminoquinazoline-4-carboxylic acid (CAS 100246-10-4) is a heterocyclic building block consisting of a quinazoline core with an amino group at the 2-position and a carboxylic acid at the 4-position, bearing the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol [1]. This substitution pattern confers distinct chemical reactivity and positions the compound as a versatile intermediate for synthesizing pharmacologically active derivatives, including those investigated for kinase inhibition and carbonic anhydrase modulation .

Structural Specificity of 2-Aminoquinazoline-4-carboxylic Acid


Procurement decisions cannot rely on generic “quinazoline-4-carboxylic acid” substitutions, as the 2-amino group fundamentally alters both the electronic properties and synthetic utility of the scaffold. While unsubstituted quinazoline-4-carboxylic acid (CAS 16499-51-7) is commercially available, the 2-amino substitution in 2-aminoquinazoline-4-carboxylic acid enables distinct downstream chemistry—including diazotization and subsequent displacement, amide coupling without protection of the 2-position amine, and participation in cyclocondensations to form fused heterocycles [1]. In contrast, 2-aryl-substituted quinazoline-4-carboxylic acid derivatives, such as 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid, are typically accessed via multicomponent condensations starting from (2-amino-phenyl)-oxo-acetic acid sodium salt, not from 2-aminoquinazoline-4-carboxylic acid itself, highlighting the latter‘s role as a distinct and non-interchangeable synthetic entry point [2].

Quantitative Evidence for 2-Aminoquinazoline-4-carboxylic Acid


Purity: Sigma-Aldrich vs. ChemScene

Commercially, 2-aminoquinazoline-4-carboxylic acid is offered at varying purity grades, which directly impact downstream synthetic reproducibility and the need for additional purification. Sigma-Aldrich supplies this compound at 95% purity , while ChemScene provides it at ≥98% purity . This difference of at least 3 percentage points in purity can be critical in multi-step syntheses where impurities may propagate or interfere with sensitive catalytic steps, offering a clear, quantifiable basis for vendor selection based on project-specific purity requirements.

Medicinal Chemistry Organic Synthesis Quality Control

Storage Conditions: ChemScene vs. Sigma-Aldrich

Vendor datasheets reveal divergent storage recommendations: ChemScene specifies storage sealed in dry conditions at 2-8°C , whereas Sigma-Aldrich lists room temperature (RT) storage . This discrepancy implies that the ≥98% purity material from ChemScene may exhibit greater sensitivity to thermal degradation or moisture absorption, a factor that should inform procurement logistics and inventory management for long-term research projects.

Stability Procurement Logistics Compound Handling

Melting Point: Sigma-Aldrich vs. ChemScene

Sigma-Aldrich reports a melting point of 210-211°C for this compound . This quantitative physical constant provides a verifiable benchmark for identity confirmation and purity assessment upon receipt, which is absent from the ChemScene datasheet. For laboratories equipped with melting point apparatus, this specification enables rapid, low-cost verification of material identity before committing to expensive downstream reactions.

Analytical Chemistry Identity Confirmation Quality Control

EGFR-Targeted Synthesis: Patent Evidence

2-Aminoquinazoline-4-carboxylic acid is explicitly cited in the patent literature as a starting material for the preparation of 2-aminoquinazoline derivatives, with Merck Patent GmbH (US2010/234324 A1) documenting its use at page/column 18 [1]. Derivatives of this scaffold have been identified as potent inhibitors of receptor tyrosine kinases, specifically demonstrating effectiveness against the epidermal growth factor receptor (EGFR), a validated target in non-small cell lung cancer therapy . This specific patent documentation and demonstrated biological activity contrasts with unsubstituted quinazoline-4-carboxylic acid, which is not reported as an EGFR inhibitor and is instead primarily used as a general building block for HCV NS5A inhibitors and other applications [2].

Medicinal Chemistry Kinase Inhibitors EGFR

Applications of 2-Aminoquinazoline-4-carboxylic Acid


EGFR Kinase Inhibitor Library Scaffold

Procure this compound when synthesizing 2-aminoquinazoline-based kinase inhibitor libraries, particularly for programs targeting the epidermal growth factor receptor (EGFR). The patent literature explicitly documents its use as a starting material for such derivatives [1], and downstream compounds have demonstrated potency against EGFR . This provides a literature-validated entry point for medicinal chemistry campaigns.

High-Purity Cold Storage Synthesis

When procuring this compound for multi-step syntheses where high purity (≥98%) is critical, select the ChemScene grade and plan for cold storage (2-8°C) logistics, as indicated by vendor specifications [1]. This ensures maximum purity retention during storage, which is essential for sensitive catalytic transformations where impurities could compromise yield or selectivity.

4-Carboxylic Acid Functionalization

Utilize the 4-carboxylic acid moiety for amide coupling or esterification to generate diverse compound libraries, while retaining the 2-amino group as a handle for subsequent diazotization or heterocycle formation [1]. This orthogonal reactivity profile—where the 2-amino and 4-carboxylic acid groups can be addressed independently—offers synthetic flexibility that is not available with unsubstituted quinazoline-4-carboxylic acid, which lacks the 2-position amine for such transformations.

Melting Point Identity Verification

For laboratories requiring rapid, low-cost identity confirmation upon receipt, procure the Sigma-Aldrich grade to leverage the documented melting point of 210-211°C [1]. This enables immediate quality control assessment via melting point determination before committing to NMR or LC-MS analysis, streamlining the material acceptance workflow in academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminoquinazoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.